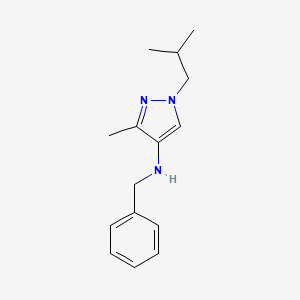![molecular formula C11H17N5 B11735582 N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11735582.png)
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-metil-1H-pirazol-4-il)metil]-1-(propan-2-il)-1H-pirazol-5-amina es un compuesto que pertenece a la clase de los derivados de pirazol. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno adyacentes. Este compuesto específico se caracteriza por la presencia de dos anillos de pirazol, uno de los cuales está sustituido con un grupo metilo y el otro con un grupo isopropilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(1-metil-1H-pirazol-4-il)metil]-1-(propan-2-il)-1H-pirazol-5-amina generalmente implica la condensación de 1-metil-1H-pirazol-4-carbaldehído con 1-(propan-2-il)-1H-pirazol-5-amina en condiciones de aminación reductora. Esta reacción a menudo se lleva a cabo en presencia de un agente reductor como el borohidruro de sodio o el gas hidrógeno con un catalizador adecuado .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(1-metil-1H-pirazol-4-il)metil]-1-(propan-2-il)-1H-pirazol-5-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes como el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en los átomos de nitrógeno del pirazol.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.
Principales productos formados
Oxidación: N-óxidos de pirazol correspondientes.
Reducción: Derivados de pirazol reducidos.
Sustitución: Derivados de pirazol alquilados.
Aplicaciones Científicas De Investigación
N-[(1-metil-1H-pirazol-4-il)metil]-1-(propan-2-il)-1H-pirazol-5-amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de N-[(1-metil-1H-pirazol-4-il)metil]-1-(propan-2-il)-1H-pirazol-5-amina implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Esta interacción puede conducir a la inhibición o activación de vías bioquímicas, dando como resultado los efectos biológicos observados .
Comparación Con Compuestos Similares
Compuestos similares
1-Metil-1H-pirazol: Un derivado de pirazol más simple con características estructurales similares.
1-(Propan-2-il)-1H-pirazol: Otro derivado de pirazol con un grupo isopropilo.
1-Metil-1H-pirazol-4-carbaldehído: Un precursor en la síntesis del compuesto objetivo.
Unicidad
N-[(1-metil-1H-pirazol-4-il)metil]-1-(propan-2-il)-1H-pirazol-5-amina es única debido a su estructura dual de pirazol, que confiere propiedades químicas y biológicas distintas. Esta estructura dual permite una reactividad versátil y un potencial para diversas aplicaciones en varios campos .
Propiedades
Fórmula molecular |
C11H17N5 |
|---|---|
Peso molecular |
219.29 g/mol |
Nombre IUPAC |
N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-9(2)16-11(4-5-13-16)12-6-10-7-14-15(3)8-10/h4-5,7-9,12H,6H2,1-3H3 |
Clave InChI |
KMBDGPXIFOIWHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC=N1)NCC2=CN(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11735500.png)
![ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735505.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735512.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735517.png)
![N-[(2Z)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B11735524.png)
![butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735532.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735538.png)
amine](/img/structure/B11735559.png)
![Methyl[2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine](/img/structure/B11735564.png)
![1-(cyclopropylmethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11735565.png)
amine](/img/structure/B11735571.png)
![1-(difluoromethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735578.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11735585.png)
